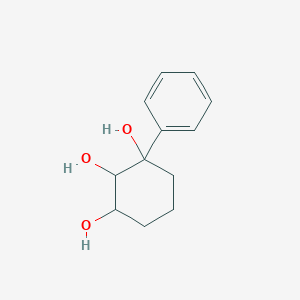
1-Phenylcyclohexane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylcyclohexane-1,2,3-triol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and three hydroxyl groups at the 1, 2, and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexane-1,2,3-triol can be synthesized through several methods. One common approach involves the hydroxylation of 1-phenylcyclohexene. This reaction typically employs oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Phenylcyclohexane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include 1-phenylcyclohexane-1,2-dione or 1-phenylcyclohexane-1,2,3-tricarboxylic acid.
Reduction: Products include 1-phenylcyclohexane or partially reduced derivatives.
Substitution: Products vary depending on the substituent introduced, such as 1-phenylcyclohexane-1,2,3-trichloride.
科学的研究の応用
1-Phenylcyclohexane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent due to its structural similarity to biologically active molecules.
Industry: It finds applications in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-Phenylcyclohexane-1,2,3-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also participate in π-π interactions, further modulating the compound’s biological effects.
類似化合物との比較
1-Phenylcyclohexane-1,2-diol: Lacks one hydroxyl group compared to 1-Phenylcyclohexane-1,2,3-triol.
1-Phenylcyclohexane-1,3-diol: Hydroxyl groups are positioned differently on the cyclohexane ring.
1-Phenylcyclohexane-1,2,3,4-tetrol: Contains an additional hydroxyl group.
Uniqueness: this compound is unique due to the specific arrangement of its hydroxyl groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
90135-61-8 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
1-phenylcyclohexane-1,2,3-triol |
InChI |
InChI=1S/C12H16O3/c13-10-7-4-8-12(15,11(10)14)9-5-2-1-3-6-9/h1-3,5-6,10-11,13-15H,4,7-8H2 |
InChIキー |
UTBUUNLBGDUBLS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C(C1)(C2=CC=CC=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
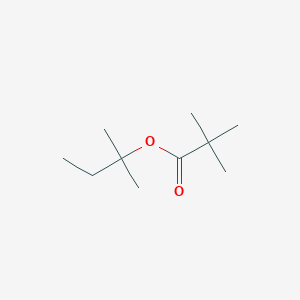
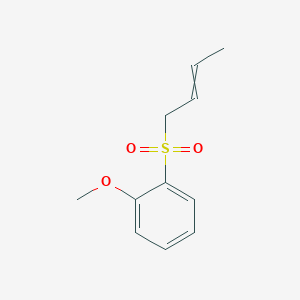

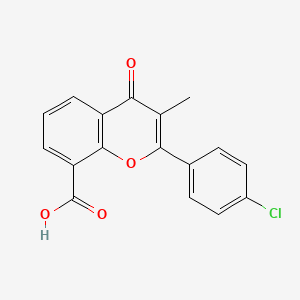
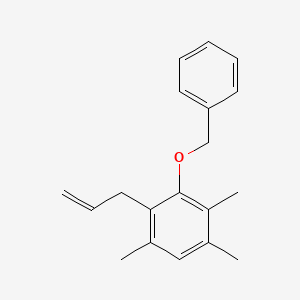


![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
